molecular formula C16H14N4O2 B12179720 3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12179720
M. Wt: 294.31 g/mol
InChI Key: PXKLDJYGXHZBNF-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of oxazolo[4,5-e]pyridines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps starting from commercially available pyridine derivatives. The key steps include the formation of the oxazolo[4,5-e]pyridine core through cyclization reactions, followed by functional group modifications to introduce the desired substituents.

One common synthetic route involves the initial formation of a pyridine intermediate, which undergoes cyclization with an appropriate reagent to form the oxazolo[4,5-e]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide stands out due to its unique oxazolo[4,5-e]pyridine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

6-methyl-N-pyridin-2-yl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-9-13-14(15(21)19-12-7-2-3-8-17-12)10-5-4-6-11(10)18-16(13)22-20-9/h2-3,7-8H,4-6H2,1H3,(H,17,19,21)

InChI Key

PXKLDJYGXHZBNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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